2-Bromo-1-(4-ethylpyridin-3-yl)ethanone

Description

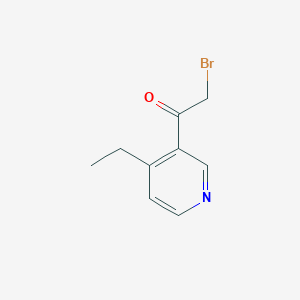

2-Bromo-1-(4-ethylpyridin-3-yl)ethanone is a brominated ketone derivative featuring a pyridine ring substituted with an ethyl group at the 4-position. Structurally, it consists of a 2-bromoethanone moiety attached to the 3-position of a 4-ethylpyridine scaffold. The bromine atom at the α-position of the ketone enhances its electrophilicity, making it reactive in nucleophilic substitution and condensation reactions, which are critical in synthesizing heterocyclic compounds like thiazoles, triazoles, and pyrazoles . While direct data for this compound are scarce, its analogs are frequently employed in medicinal chemistry as intermediates for antidiabetic, antimicrobial, and anticancer agents .

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-bromo-1-(4-ethylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C9H10BrNO/c1-2-7-3-4-11-6-8(7)9(12)5-10/h3-4,6H,2,5H2,1H3 |

InChI Key |

DHGTXFUTYYECOA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NC=C1)C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

| Compound Name | Substituent(s) | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 2-Bromo-1-(4-ethylpyridin-3-yl)ethanone | 4-Ethylpyridin-3-yl | 242.09 (calc.) | N/A | Moderate lipophilicity |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-Methoxyphenyl | 229.07 | N/A | Electron-donating methoxy group |

| 2-Bromo-1-(5-nitrothiophen-2-yl)ethanone | 5-Nitrothiophen-2-yl | 259.08 | N/A | Strong electron-withdrawing nitro group |

| 2-Bromo-1-(6-bromopyridin-3-yl)ethanone | 6-Bromopyridin-3-yl | 278.93 | N/A | Increased halogenation |

| 1-(5-Bromo-pyridin-3-yl)-ethanone | 5-Bromopyridin-3-yl | 200.04 | 90 | Simpler pyridine scaffold |

Key Observations :

- Lipophilicity: The ethyl group in the target compound likely enhances solubility in organic solvents compared to polar derivatives like 2-bromo-1-(5-methoxypyridin-3-yl)ethanone .

- Melting Points: Pyridine derivatives with halogen substituents (e.g., bromo or chloro) exhibit higher melting points due to stronger intermolecular forces, as seen in 1-(5-bromo-pyridin-3-yl)-ethanone (mp 90°C) .

Table 2: Reactivity in Nucleophilic Substitution

Key Observations :

- Electrophilicity: Electron-withdrawing groups (e.g., nitro in 2-bromo-1-(4-nitrophenyl)ethanone) enhance reactivity in nucleophilic substitutions compared to electron-donating groups like ethyl or methoxy .

- Heterocycle Synthesis : The target compound’s ethylpyridine moiety may direct regioselectivity in cyclization reactions, differing from phenyl or thiophene analogs .

Key Observations :

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(4-ethylpyridin-3-yl)ethanone?

The compound can be synthesized via α-bromination of the parent ketone. A typical method involves treating 1-(4-ethylpyridin-3-yl)ethanone with bromine in chloroform under controlled conditions. Key steps include:

- Bromination : Add Br₂ dropwise to the ketone in CHCl₃ at 0–25°C to avoid over-bromination.

- Work-up : Wash with NaHCO₃ (to neutralize HBr) and Na₂S₂O₃ (to remove excess Br₂), followed by drying and solvent removal.

- Purification : Recrystallization from diethyl ether or column chromatography.

Yield optimization (e.g., 85% in analogous syntheses) depends on stoichiometry and temperature control .

Q. How can researchers characterize this compound?

Core techniques :

- Melting Point : Compare observed values (e.g., ~128°C for structurally similar bromoethanones) to literature data to assess purity .

- NMR Spectroscopy : Confirm the ethylpyridine moiety (e.g., aromatic protons at δ 8.5–9.0 ppm) and bromoethanone group (e.g., carbonyl at ~195 ppm in ¹³C NMR).

- Mass Spectrometry : Molecular ion peak (M⁺) should match the calculated molecular weight (C₉H₁₀BrNO: ~228.09 g/mol).

- Elemental Analysis : Validate C, H, N, and Br percentages .

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemically resistant gloves (e.g., nitrile), and safety goggles .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile bromine or organic vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound?

Methodology :

- Crystal Growth : Use slow evaporation of a saturated solution in ethyl acetate or dichloromethane.

- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 305 K.

- Refinement : Apply SHELXL for structure solution, with R factor < 0.05 for high accuracy.

Key Parameters :

Q. How do substituents on the pyridine ring influence reactivity in nucleophilic substitutions?

Electronic Effects :

- The 4-ethyl group donates electrons via inductive effects, slightly deactivating the pyridine ring and directing nucleophilic attacks to the α-carbon of the bromoethanone.

- Comparative Studies :

Q. What strategies optimize the use of this compound in heterocyclic synthesis?

Applications :

- Pyrrolo-Pyridine Derivatives : React with pyrrolo-pyridines to form bioactive intermediates (e.g., antiproliferative agents).

- Thiazole Formation : Condense with thioureas to yield thiazole cores.

Yield Optimization :

Q. How can stability and decomposition pathways be analyzed under varying conditions?

Analytical Approaches :

- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–200°C to assess thermal stability.

- HPLC-MS : Identify degradation products (e.g., de-brominated ketone or pyridine oxidation byproducts).

- Accelerated Stability Studies : Expose to UV light, humidity, or acidic/basic buffers (pH 1–13) for 14 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.